molecular formula C7H3Cl5 B104895 2,4-Dichloro-1-(trichloromethyl)benzene CAS No. 13014-18-1

2,4-Dichloro-1-(trichloromethyl)benzene

Cat. No.: B104895
CAS No.: 13014-18-1
M. Wt: 264.4 g/mol
InChI Key: KZSNBJMYJWDVTK-UHFFFAOYSA-N
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Preparation Methods

2,4-Dichloro-1-(trichloromethyl)benzene can be synthesized through the chlorination of chlorobenzene. The reaction involves the use of elemental chlorine in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature conditions . The process can be summarized as follows:

[ \text{C}_6\text{H}_5\text{Cl} + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{CCl}_3 + 3\text{HCl} ]

Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(trichloromethyl)benzene primarily involves its reactivity towards nucleophiles. The trichloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

2,4-Dichloro-1-(trichloromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-1-(trichloromethyl)benzene
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InChI

InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
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InChI Key

KZSNBJMYJWDVTK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
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Molecular Formula

C7H3Cl5
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID3025839
Record name 2,4-Dichloro-1-(trichloromethyl)benzene
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Molecular Weight

264.4 g/mol
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Physical Description

2,4,alpha,alpha,alpha-pentachlorotoluene is a white crystalline powder. (NTP, 1992)
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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CAS No.

13014-18-1
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Record name 2,4-Dichlorobenzotrichloride
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Record name 2,4-Dichlorophenyltrichloromethane
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Record name 2,4-Dichlorobenzotrichloride
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Record name Benzene, 2,4-dichloro-1-(trichloromethyl)-
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Record name 2,4-Dichloro-1-(trichloromethyl)benzene
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Record name 2,4-DICHLOROPHENYLTRICHLOROMETHANE
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Melting Point

115 to 120 °F (NTP, 1992)
Record name 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dichlorobenzotrichloride in organic synthesis?

A1: 2,4-Dichlorobenzotrichloride serves as a crucial building block in synthesizing various organic compounds. Notably, it acts as a precursor to 2,4-Dichlorobenzoic acid, a key intermediate in the production of the antimalarial drug Atebrin [].

Q2: Can you elaborate on the synthesis of 2,4-Dichlorobenzotrichloride as described in the research?

A2: The research outlines a method for synthesizing 2,4-Dichlorobenzotrichloride from p-Toluenesulfonyl chloride. This involves a two-step process:

  1. Chlorination: p-Toluenesulfonyl chloride undergoes chlorination to yield 2,4-Dichlorobenzotrichloride, proceeding through the intermediate 2-Chloro-p-toluenesulfonyl chloride [].
  2. Hydrolysis: The resulting 2,4-Dichlorobenzotrichloride can be further hydrolyzed to obtain 2,4-Dichlorobenzoic acid [].

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